molecular formula C8H5N3O3S B12896674 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 97051-26-8

5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B12896674
CAS No.: 97051-26-8
M. Wt: 223.21 g/mol
InChI Key: CZNNPSZYRVSOLZ-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with thiosemicarbazide in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF). The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one is unique due to its thiadiazole ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in optoelectronic devices and as a biochemical probe.

Properties

CAS No.

97051-26-8

Molecular Formula

C8H5N3O3S

Molecular Weight

223.21 g/mol

IUPAC Name

5-(4-nitrophenyl)-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C8H5N3O3S/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12)

InChI Key

CZNNPSZYRVSOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)S2)[N+](=O)[O-]

Origin of Product

United States

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